2,5-Dibromobenzonitrile
Overview
Description
2,5-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N . It has a molecular weight of 260.92 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H . This indicates that the molecule consists of a benzonitrile core with bromine atoms attached at the 2 and 5 positions.Physical And Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm³ . It has a boiling point of 293.1±25.0 °C and a flash point of 131.1±23.2 °C . It has a molar refractivity of 46.8±0.4 cm³ and a polar surface area of 24 Ų .Scientific Research Applications
Synthesis of Disubstituted Tacrine Derivatives
Research conducted by Ekiz, Tutar, and Ökten (2016) in the field of medicinal chemistry utilized 2,5-Dibromobenzonitrile derivatives for the synthesis of disubstituted tacrine derivatives. These derivatives were created using Friedlander reactions and various substitution reactions, indicating the compound's utility in developing novel medicinal compounds (Ekiz, Tutar, & Ökten, 2016).
X-Ray Diffraction of Gas-Phase Molecules
A study by Kupper et al. (2013) reported on x-ray diffraction experiments using 2,5-Diiodobenzonitrile, a closely related compound, demonstrating the compound's application in advanced physical chemistry and material science. This study highlights the potential of this compound in similar applications for understanding molecular structures and dynamics (Kupper et al., 2013).
Studies on Herbicide Efficacy and Environmental Impact
Research into the environmental impact and degradation of similar compounds like 3,5-Dibromo-4-hydroxybenzonitrile has been conducted to understand their behavior as herbicides. For instance, Knight, Berman, and Häggblom (2003) investigated the biotransformation of this compound under various environmental conditions, providing insights into the ecological impact of such chemicals (Knight, Berman, & Häggblom, 2003).
Development of Corrosion Inhibitors
The development of corrosion inhibitors is another area of application. Verma, Quraishi, and Singh (2015) conducted studies on derivatives of 2-Aminobenzene-1,3-dicarbonitriles, similar in structure to this compound, demonstrating its potential use in creating materials that prevent corrosion (Verma, Quraishi, & Singh, 2015).
Advanced Imaging and Spectroscopy
Stern et al. (2014) utilized a structurally similar molecule, 2,5-diiodobenzonitrile, for atomic resolution imaging with X-ray free-electron lasers, showcasing the potential of this compound in high-resolution imaging techniques (Stern et al., 2014).
Safety and Hazards
2,5-Dibromobenzonitrile is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
2,5-Dibromobenzonitrile primarily targets the enzyme cytochrome P450, which plays a crucial role in the metabolism of various substances within the body. Cytochrome P450 enzymes are involved in the oxidation of organic substances and are essential for the detoxification of xenobiotics. By interacting with these enzymes, this compound can influence the metabolic processes and the detoxification pathways in the body .
Mode of Action
This compound interacts with cytochrome P450 enzymes by binding to their active sites. This binding inhibits the enzyme’s activity, leading to a decrease in the metabolism of certain substrates. The inhibition of cytochrome P450 by this compound results in the accumulation of unmetabolized substances, which can have various physiological effects .
Biochemical Pathways
The inhibition of cytochrome P450 enzymes by this compound affects several biochemical pathways, including those involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids. The disruption of these pathways can lead to altered levels of these substances in the body, potentially causing various downstream effects such as hormonal imbalances and changes in lipid metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. After administration, this compound is absorbed into the bloodstream and distributed throughout the body. Its metabolism is primarily mediated by cytochrome P450 enzymes, which it inhibits. This inhibition can affect the compound’s bioavailability and the duration of its action. The excretion of this compound and its metabolites occurs mainly through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cytochrome P450 enzyme activity, leading to decreased metabolism of various substrates. This can result in the accumulation of these substances in the body, potentially causing toxic effects or therapeutic benefits, depending on the context. The inhibition of metabolic pathways can also lead to changes in the levels of hormones and lipids, affecting various physiological processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, higher temperatures may increase the rate of chemical reactions, potentially enhancing the compound’s inhibitory effects on cytochrome P450 enzymes. Similarly, the presence of other substances that compete for the same enzyme binding sites can affect the efficacy of this compound .
properties
IUPAC Name |
2,5-dibromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKQLGYVAAFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450569 | |
Record name | 2,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57381-41-6 | |
Record name | 2,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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